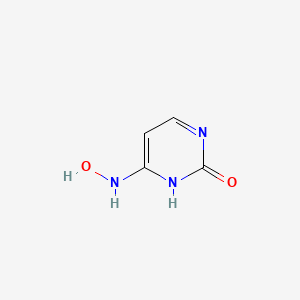

6-Hydroxylaminouracil

説明

6-Hydroxylaminouracil (6-HAU) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a derivative of uracil, a naturally occurring nucleobase found in RNA and DNA. 6-HAU has been found to possess unique properties that make it an attractive candidate for various research applications.

科学的研究の応用

Antimicrobial Agents

6-Hydroxylaminouracil analogs have shown promise as antimicrobial agents. Research by Tarantino et al. (1999) discovered that 6-anilinouracils, which are derivatives of this compound, effectively inhibit DNA polymerase III in gram-positive bacteria, highlighting their potential as novel antimicrobial agents against a range of pathogenic bacteria, including methicillin-resistant staphylococci and vancomycin-resistant enterococci (Tarantino et al., 1999).

Chemotherapy and Cancer Research

In the context of cancer research, Yen et al. (1994) found that a human KB cell line resistant to hydroxyurea showed a collateral sensitivity to 6-thioguanine, a finding with potential implications for cancer chemotherapy. The resistance to hydroxyurea was linked to gene amplification in the M2 subunit of ribonucleotide reductase, while the sensitivity to 6-thioguanine was due to its efficient conversion into a form that could be incorporated into DNA (Yen et al., 1994).

Neuroscience and Neurodegenerative Diseases

In neuroscience, Hanrott et al. (2006) explored 6-hydroxydopamine, a neurotoxin, to study its neurotoxicity mechanism. They found that this compound caused apoptosis in neuronal-like cells through extracellular auto-oxidation, mitochondrial dysfunction, and activation of caspase 3, with potential implications for understanding neurodegenerative diseases like Parkinson's disease (Hanrott et al., 2006).

DNA Replication and Bacterial Growth

Further research into the effects of this compound analogs on bacterial DNA replication was conducted by Wright and Brown (1980). They found that substituted 6-anilinouracils were effective inhibitors of DNA polymerase III from Bacillus subtilis, indicating a potential for controlling bacterial growth by targeting DNA replication (Wright & Brown, 1980).

特性

IUPAC Name |

6-(hydroxyamino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c8-3-1-2(7-10)5-4(9)6-3/h1,10H,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFEPYJMKWUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

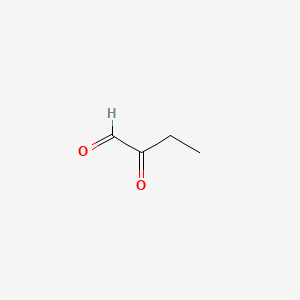

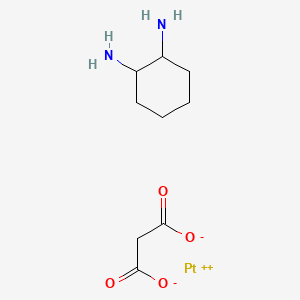

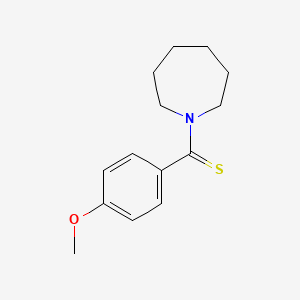

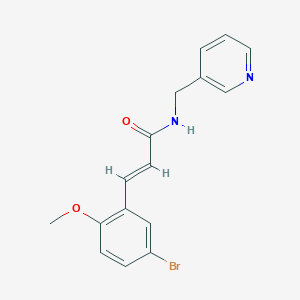

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction pathway described for 6-hydroxylaminouracil in the provided research?

A1: The research primarily focuses on the cyclization reactions of this compound to form fused heterocyclic systems. [, ] For instance, reacting this compound with nitrophenyl isothiocyanates produces novel purine derivatives. [] Another study details the synthesis of 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide from 1,3-dimethyl-6-hydroxylaminouracil using nitrosative and nitrative cyclization methods. [] These reactions highlight the versatility of this compound as a building block in organic synthesis.

Q2: Are there any alternative synthesis routes for the compounds derived from this compound described in these papers?

A2: Yes, the research on 4,6-dimethyl[1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7(4H,6H)-dione 1-oxide describes its synthesis using both nitrosative and nitrative cyclization of 1,3-dimethyl-6-hydroxylaminouracil. [] This suggests that different reaction conditions and reagents can lead to the same final product. Exploring alternative synthetic routes could be beneficial for optimizing reaction yields, reducing costs, or accessing different isomers or derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenoxy)-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B1207825.png)